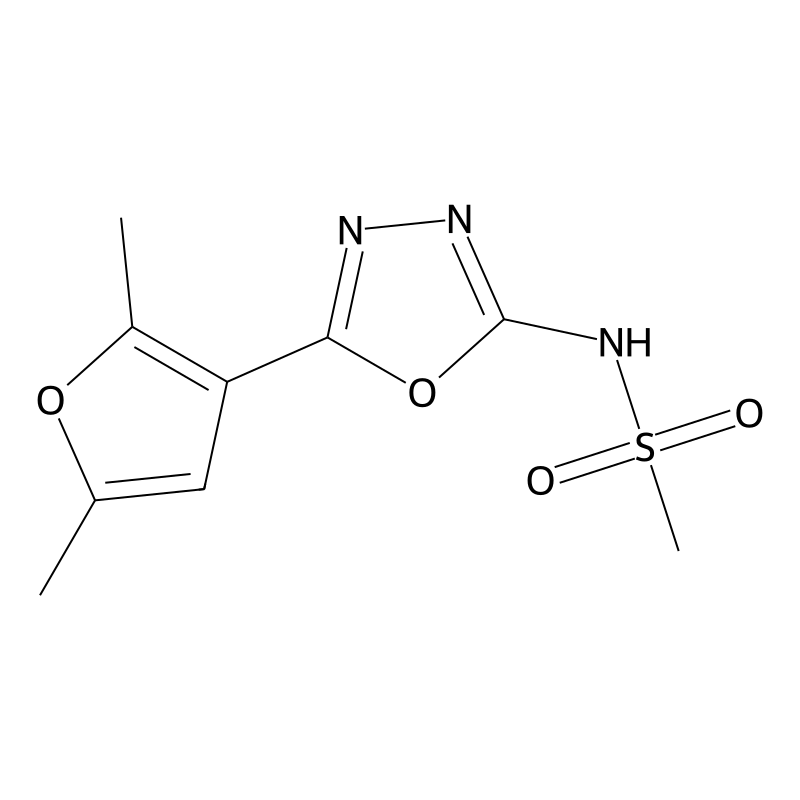

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methanesulfonamide

Catalog No.

S7952963

CAS No.

M.F

C9H11N3O4S

M. Wt

257.27 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methanesulfonamide

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methanesulfonamide

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C9H11N3O4S/c1-5-4-7(6(2)15-5)8-10-11-9(16-8)12-17(3,13)14/h4H,1-3H3,(H,11,12)

InChI Key

LZZQKWMNVBXKSI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NS(=O)(=O)C

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NS(=O)(=O)C

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methanesulfonamide, also known as DFO, is a compound that is mainly used in scientific experiments. It is synthesized by the reaction between 2-amino-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole and methanesulfonyl chloride.

DFO is a white crystalline powder that is slightly soluble in water and organic solvents like methanol, ethanol, and chloroform. It has a melting point of 178-180°C. Its chemical formula is C13H16N4O4S, and its molecular weight is 332.36 g/mol.

DFO is synthesized using a two-step procedure. In the first step, 2-amino-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole is reacted with thionyl chloride to yield the corresponding acyl chloride intermediate. In the second step, the acyl chloride is reacted with methanesulfonyl chloride to form DFO.

The characterization of DFO is typically done through analysis using NMR spectroscopy, FTIR spectroscopy, and mass spectrometry.

The characterization of DFO is typically done through analysis using NMR spectroscopy, FTIR spectroscopy, and mass spectrometry.

DFO can be analyzed using various analytical methods such as High-performance liquid chromatography (HPLC), Gas chromatography-mass spectrometry (GC-MS), and Liquid chromatography-mass spectrometry (LC-MS).

Studies have shown that DFO has antimicrobial and antifungal properties. In particular, it has been found to inhibit Staphylococcus aureus, Escherichia coli, and Candida albicans growth. Further research is needed to investigate the mechanism of its antimicrobial activity.

According to available research, DFO is not toxic, and there are no known acute or chronic health effects associated with its use. However, when handling DFO, it is recommended to use appropriate protective equipment and to follow appropriate disposal procedures.

DFO is mainly used in scientific experiments as a detection agent for phosphate ions using fluorescence. It has also been used in the synthesis of chromogenic compounds for the detection of enzymes.

Research on DFO continues to expand as more researchers become interested in its potential applications. Studies are ongoing to investigate its antimicrobial properties and potential use as an analytical tool in biological research.

DFO has potential applications in various fields of research, including bioanalytical chemistry, drug discovery, and environmental science. In bioanalytical chemistry, DFO can be used as a probe to monitor enzymatic activity. It also has potential applications in drug discovery, as it may be used in the development of new antimicrobial agents. Furthermore, DFO can also be used in environmental science as a detection tool for phosphate ions in soil samples.

Despite its potential applications, certain limitations exist in using DFO. For example, its sensitivity can be reduced in the presence of certain ions. Further research is needed to explore ways to mitigate this limitation. Future research directions include investigating its use in environmental monitoring and drug development and exploring possible modifications to enhance its performance in various applications.

1. Investigating the use of DFO in developing novel antifungal agents.

2. Investigating the potential of DFO as a detection probe for other biomolecules.

3. Exploring the use of DFO for detecting phosphate ions in wastewater and other environmental samples.

4. Investigating modifications to enhance DFO's sensitivity and specificity.

5. Developing new analytical techniques to improve DFO's detection capabilities.

6. Investigating the use of DFO for targeted drug delivery.

7. Evaluating the toxicity of DFO in various biological systems.

8. Developing new synthetic routes to produce DFO in a more efficient manner.

9. Investigating the use of DFO in cancer diagnosis and treatment.

10. Evaluating DFO's potential for use in forensics.

2. Investigating the potential of DFO as a detection probe for other biomolecules.

3. Exploring the use of DFO for detecting phosphate ions in wastewater and other environmental samples.

4. Investigating modifications to enhance DFO's sensitivity and specificity.

5. Developing new analytical techniques to improve DFO's detection capabilities.

6. Investigating the use of DFO for targeted drug delivery.

7. Evaluating the toxicity of DFO in various biological systems.

8. Developing new synthetic routes to produce DFO in a more efficient manner.

9. Investigating the use of DFO in cancer diagnosis and treatment.

10. Evaluating DFO's potential for use in forensics.

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

257.04702701 g/mol

Monoisotopic Mass

257.04702701 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds